molecular formula C20H34N2O6 B13724937 DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate

DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate

Cat. No.: B13724937
M. Wt: 398.5 g/mol
InChI Key: NBKAMRXIAWQINC-UHFFFAOYSA-N
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Description

DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups, a hydroxy group, and a bipiperidine core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The hydroxy and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bipiperidine core provides structural stability and enhances the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties.

    3,5-Di-tert-butyl-4-hydroxyanisole: Used as a food additive and antioxidant.

    2,6-Di-tert-butyl-4-methylphenol:

Uniqueness

DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate is unique due to its bipiperidine core, which distinguishes it from other similar compounds

Properties

Molecular Formula

C20H34N2O6

Molecular Weight

398.5 g/mol

IUPAC Name

tert-butyl 3-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C20H34N2O6/c1-18(2,3)27-16(24)21-11-8-20(26,9-12-21)14-13-22(10-7-15(14)23)17(25)28-19(4,5)6/h14,26H,7-13H2,1-6H3

InChI Key

NBKAMRXIAWQINC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CN(CCC2=O)C(=O)OC(C)(C)C)O

Origin of Product

United States

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